N-Fmoc-iminodiacetic acid

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

N-Fmoc-iminodiacetic acid (Fmoc-IDA) is the definitive trifunctional building block for solid-phase peptide synthesis (SPPS) where controlled, orthogonal amine protection is non-negotiable. Unlike Boc-IDA, which demands hazardous HF cleavage, its base-labile Fmoc group deprotects cleanly with 20% piperidine, preserving acid-labile side-chain protections and glycosylation or phosphorylation motifs. The iminodiacetic acid core presents two free carboxylic acid moieties—unattainable with standard Fmoc-Gly-OH—enabling dual conjugation, peptide dendrimer assembly, or anhydride-mediated introduction of glycine residues retaining both free N- and C-termini. Supplied at ≥99% HPLC purity, it ensures high-fidelity coupling for pharmaceutical peptide API production and advanced bioconjugation workflows. Choose Fmoc-IDA when orthogonality, mild cleavage, and trifunctional versatility are critical to your synthesis success.

Molecular Formula C19H17NO6
Molecular Weight 355.3 g/mol
CAS No. 112918-82-8
Cat. No. B047681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-iminodiacetic acid
CAS112918-82-8
Molecular FormulaC19H17NO6
Molecular Weight355.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CC(=O)O
InChIInChI=1S/C19H17NO6/c21-17(22)9-20(10-18(23)24)19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,21,22)(H,23,24)
InChIKeyLNHILYINDTUUMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-Iminodiacetic Acid (CAS 112918-82-8): A Trifunctional Building Block for Solid-Phase Peptide Synthesis and Bioconjugation


N-Fmoc-iminodiacetic acid (Fmoc-IDA) is a protected glycine derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group on the secondary nitrogen and two free carboxylic acid moieties. It is classified as an unnatural amino acid derivative and serves as a crucial, trifunctional building block in solid-phase peptide synthesis (SPPS) and bioconjugation . The compound provides a temporary, base-labile amine protection, while the iminodiacetic acid core enables the introduction of a glycine residue with both free N- and C-termini upon anhydride formation with TFA, or functions as a branched linker for constructing complex molecular architectures .

N-Fmoc-Iminodiacetic Acid: Why Boc-Protected or Unprotected Analogs Cannot Be Interchanged in Critical Syntheses


Direct substitution of N-Fmoc-iminodiacetic acid with its Boc-protected counterpart (Boc-IDA) or unprotected iminodiacetic acid is not feasible in workflows requiring orthogonal protection schemes, specific thermal stability, or the unique, acid-stable bifunctional carboxylic acid presentation. The Fmoc strategy provides true orthogonality against acid-labile side-chain protecting groups (e.g., tert-butyl, Boc) used in modern SPPS, whereas the Boc/Bzl strategy lacks this orthogonality and requires hazardous HF for final cleavage [1]. Unprotected iminodiacetic acid lacks the necessary N-terminal masking for controlled, sequential peptide elongation. The quantitative evidence below substantiates why procurement decisions for SPPS, PNA synthesis, and bioconjugation must specifically select Fmoc-IDA over its closest analogs.

Quantitative Differential Evidence for N-Fmoc-Iminodiacetic Acid Against Key Comparators


Orthogonal Protection Strategy: Fmoc-IDA Enables Milder Deprotection and Avoids Hazardous HF Compared to Boc-IDA

In the context of solid-phase peptide synthesis (SPPS), the Fmoc group on Fmoc-IDA offers a true orthogonal protection scheme against acid-labile side-chain protecting groups, such as tert-butyl (tBu). This contrasts sharply with the Boc/Bzl strategy, where both the temporary N-terminal protection (Boc) and semi-permanent side-chain protections (Bzl) are acid-sensitive, limiting synthetic flexibility. Critically, the Fmoc strategy avoids the use of aggressive and highly toxic hydrofluoric acid (HF) required for final peptide cleavage from the resin in Boc/Bzl chemistry [1]. The Fmoc group is cleaved under mild basic conditions (typically 20% piperidine in DMF), preserving peptide integrity [2]. The Boc group on Boc-IDA requires strong acid (e.g., 4M HCl/dioxane or 50% TFA) for removal, which is incompatible with acid-sensitive peptide modifications and resins [2][3].

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Higher Purity Availability: Fmoc-IDA is Commercially Supplied at ≥99% HPLC Purity, Outperforming Boc-IDA

The commercial availability of high-purity building blocks directly impacts synthetic yields and final product purity. N-Fmoc-iminodiacetic acid is routinely offered by multiple reputable vendors with a minimum purity of ≥99% as determined by HPLC . In contrast, the closest protected analog, Boc-iminodiacetic acid, is typically supplied at lower purity grades, with major vendors listing ≥98% (HPLC) or 95% min . This 1-4% purity difference, while seemingly small, represents a significant reduction in impurities that can lead to side reactions or difficult-to-remove deletion sequences in solid-phase synthesis.

Chemical Purity HPLC Analysis Peptide Synthesis Reagent

Higher Melting Point for Enhanced Thermal Stability and Handling Compared to Boc-IDA

Thermal stability, indicated by melting point, is a practical consideration for long-term storage and handling of fine chemicals. N-Fmoc-iminodiacetic acid exhibits a significantly higher melting point range of 212-220 °C , whereas Boc-iminodiacetic acid melts at a much lower range of 117-120 °C . This higher thermal stability can be advantageous for shipping, storage in non-refrigerated environments for short periods, and for reactions requiring slightly elevated temperatures without decomposition.

Thermal Stability Physical Property Storage and Handling

Trifunctional Utility: Fmoc-IDA as a Specialized Reagent for Introducing Glycine Residues with Free N- and C-Termini

N-Fmoc-iminodiacetic acid is specifically described as a reagent to introduce a glycine residue with free N- and C-termini via acylation, wherein the anhydride is formed with trifluoroacetic acid (TFA) . This trifunctional character—comprising an Fmoc-protected nitrogen and two free carboxylic acids—is not replicated by simple Fmoc-protected amino acids like Fmoc-Gly-OH, which possess only a single C-terminal carboxylate. The iminodiacetic acid core provides a branched structure, enabling the simultaneous presentation of two carboxylate functionalities for conjugation or further derivatization after Fmoc deprotection.

Peptide Modification Bioconjugation Glycine Derivative

Proven Utility as a Core Component in Iminodiacetic Acid-Based Linkers for Selective Cleavage in SPPS

The iminodiacetic acid scaffold is a proven basis for selectively cleavable linkers in solid-phase peptide synthesis. Patents and literature specifically highlight the use of iminodiacetic acid ester bonds to create linkers that can release peptides under mild conditions, such as diketopiperazine formation, avoiding harsh acids like HF or TFA [1][2]. While N-Fmoc-iminodiacetic acid itself is a building block for constructing such linkers, its structural relevance to this established technology is direct. In contrast, standard amino acid-based linkers (e.g., dipeptide linkers) are prone to premature diketopiperazine formation, leading to loss of peptide from the resin. The iminodiacetic acid framework mitigates this issue and offers a cost advantage [3].

Solid-Phase Linkers Selective Cleavage Peptide Synthesis

N-Fmoc-Iminodiacetic Acid: Preferred Procurement Scenarios Based on Quantitative Differentiation


Synthesis of Acid-Sensitive or Modified Peptides via Fmoc-SPPS

When the target peptide contains acid-labile modifications (e.g., glycosylation, phosphorylation, or certain side-chain protecting groups) or requires on-resin cyclization/derivatization, Fmoc-IDA is the superior choice. The mild, base-catalyzed Fmoc deprotection (20% piperidine/DMF) is orthogonal to acid-labile tert-butyl side-chain protections and avoids the use of toxic HF required for Boc-IDA final cleavage . This allows for the synthesis of delicate peptide sequences with high fidelity, a critical factor in pharmaceutical peptide API production .

Construction of Branched Peptides, Dendrimers, and Multivalent Conjugates

In applications requiring a branching point or the presentation of multiple functional groups, such as peptide dendrimers, multivalent antigen display, or bioconjugation of multiple payloads (e.g., fluorophores, drugs), Fmoc-IDA is the essential building block. Its trifunctional nature—with two free carboxylic acid groups and an Fmoc-protected nitrogen—provides a synthetic hub that is not achievable with standard Fmoc-amino acids like Fmoc-Gly-OH, which offers only one carboxylate . This dual functionality enables the attachment of two distinct molecular entities post-deprotection .

Custom Linker Development for Solid-Phase Synthesis Requiring Mild, Selective Cleavage

For researchers designing novel solid-phase linkers that require mild cleavage conditions (e.g., diketopiperazine formation) rather than harsh acids (TFA or HF), Fmoc-IDA serves as the core monomer. The iminodiacetic acid framework is well-established in patents for creating selectively cleavable linkers that avoid premature peptide loss and offer cost advantages over dipeptide linkers . Procurement of Fmoc-IDA is the first step in constructing these advanced, application-specific solid supports .

High-Purity Reagent for Introducing Glycine Residues with Free N- and C-Termini

When a synthetic strategy requires the introduction of a glycine residue that retains both a free amine and a free carboxylic acid (e.g., for subsequent dual conjugation or as a flexible linker), Fmoc-IDA is the specific reagent of choice. The compound is supplied at ≥99% HPLC purity , ensuring minimal impurities that could compromise subsequent coupling steps. Its defined utility for forming the anhydride with TFA and then acylating an amine provides a reliable, high-purity entry to this unique structural motif .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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